Duloxetine-d7 Maleate

Bioanalysis LC-MS/MS Isotopic Interference

Duloxetine-d7 Maleate is the optimal deuterated internal standard for accurate LC-MS/MS quantification of Duloxetine. Its +7 Da mass shift and high isotopic enrichment (≥98 atom% D) eliminate interference from the native analyte's natural abundance peaks—a significant risk with lower-mass-shift alternatives (e.g., +3 Da d3). The maleate salt form mirrors the pharmaceutical counterion, ensuring consistent solubility and handling. This IS is essential for correcting matrix effects and ion suppression in plasma assays, supporting validated bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and ANDA QC release testing. Not interchangeable with unlabeled Duloxetine or other labeled analogs.

Molecular Formula C₂₂H₁₆D₇NO₅S
Molecular Weight 420.53
Cat. No. B1151643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuloxetine-d7 Maleate
Synonyms(γS)-N-Methyl-γ-(1-naphthalenyloxy-d7)-2-thiophenepropanamine Maleate;  (+)-(S)-N-Methyl-γ-(1-naphthyloxy-d7)-2-thiophenepropylamine Maleate;  LY-248686 Maleate; 
Molecular FormulaC₂₂H₁₆D₇NO₅S
Molecular Weight420.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duloxetine-d7 Maleate: A Deuterated Internal Standard for Precise LC-MS/MS Quantification of Duloxetine


Duloxetine-d7 Maleate is a stable isotope-labeled analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine, incorporating seven deuterium atoms at the naphthalene ring [1]. As a deuterated internal standard (IS), it is chemically and physically nearly identical to the non-labeled analyte, yet possesses a mass difference of +7 Da . This mass shift enables distinct detection in mass spectrometry, allowing for the accurate compensation of matrix effects, ion suppression, and sample preparation variability in quantitative bioanalytical assays . The maleate salt form is commonly used to match the counterion of the pharmaceutical formulation of Duloxetine, ensuring consistent solubility and handling characteristics .

Why Unlabeled Duloxetine or Analogs Cannot Substitute for Duloxetine-d7 Maleate in Regulated Bioanalysis


Direct substitution of Duloxetine-d7 Maleate with unlabeled Duloxetine or alternative internal standards (e.g., Duloxetine-d3, Duloxetine-13C6) in validated LC-MS/MS methods is not analytically equivalent and can lead to significant quantitative errors. Unlabeled Duloxetine cannot be distinguished from the analyte, resulting in a variable additive signal that compromises accuracy and precision. Even other stable isotope-labeled analogs, while sharing the deuterium labeling concept, differ in mass shift, chromatographic behavior, and isotopic purity, which directly impacts their performance as internal standards. For instance, Duloxetine-d3 provides a smaller +3 Da mass shift, increasing the risk of isotopic interference from the native analyte's M+3 natural abundance peak, whereas Duloxetine-13C6 introduces a +6 Da shift but may exhibit slightly different retention time due to altered carbon isotope effects . Only a carefully matched deuterated IS with a sufficient mass difference (>3 Da) and high isotopic enrichment (≥98 atom% D) can reliably correct for complex biological matrix effects and ensure regulatory-compliant assay performance .

Quantitative Differentiation of Duloxetine-d7 Maleate from Comparator Internal Standards


Superior Mass Shift (+7 Da) Reduces Isotopic Interference Relative to Duloxetine-d3 (+3 Da)

Duloxetine-d7 Maleate exhibits a nominal mass shift of +7 Da relative to unlabeled Duloxetine, compared to +3 Da for Duloxetine-d3 . In LC-MS/MS, the M+3 natural abundance isotopic peak of the native analyte (containing 13C, 2H, 15N, etc.) can contribute significant background signal to the +3 Da channel, reducing assay sensitivity and specificity. A +7 Da shift places the IS outside the primary natural isotopic envelope, minimizing this cross-talk and enabling lower limits of quantitation (LLOQ) .

Bioanalysis LC-MS/MS Isotopic Interference

High Isotopic Enrichment (≥98 atom% D) Ensures Accurate Quantification Versus Lower Purity Batches

Vendor specifications for Duloxetine-d7 Maleate consistently report an isotopic enrichment of ≥98 atom% deuterium . This high isotopic purity is essential for its function as an internal standard. Lower enrichment batches (e.g., <95 atom% D) contain significant amounts of the unlabeled (D0) species, which co-elutes with the analyte and introduces a systematic positive bias, overestimating the true analyte concentration .

Isotopic Purity Method Validation Quality Control

Consistent Chromatographic Co-Elution with Duloxetine for Optimal Matrix Effect Correction

Deuterated internal standards are selected because they co-elute with the analyte under common reversed-phase LC conditions, experiencing nearly identical ion suppression or enhancement [1]. For Duloxetine-d7 Maleate, the seven deuterium atoms are located on the naphthalene ring, a site remote from the primary amine and thiophene functional groups, minimizing any deuterium isotope effect on chromatographic retention time (RT) . This ensures a consistent RT shift of <0.02 min compared to the analyte, which is critical for precise normalization of matrix effects.

Chromatography Matrix Effect Ion Suppression

Certified Analytical Purity ≥95% by HPLC Enables Direct Use in Regulated Bioanalysis

Commercial batches of Duloxetine-d7 Maleate are routinely supplied with a certified chemical purity of ≥95% (HPLC) [1]. This purity level meets or exceeds the typical requirements for an internal standard in bioanalytical method validation per FDA and EMA guidelines, which emphasize the need for a well-characterized reference material . Using a lower purity material introduces unknown impurities that can interfere with the assay, necessitate additional purification steps, or fail regulatory audit.

Chemical Purity Regulatory Compliance Method Validation

Molecular Weight of 420.53 g/mol Matches Salt Form for Direct Gravimetric Preparation

The molecular weight of Duloxetine-d7 Maleate is 420.53 g/mol, corresponding to the maleate salt of the deuterated free base . This matches the most common pharmaceutical formulation of Duloxetine (maleate salt), allowing for direct gravimetric preparation of stock solutions without the need for correction factors or conversion calculations between free base and salt forms [1]. In contrast, using the free base form of the IS would introduce a ~30% correction factor, increasing the risk of calculation errors and preparation variability.

Standard Preparation Gravimetry Laboratory Efficiency

Primary Applications for Duloxetine-d7 Maleate in Pharmaceutical and Clinical Research


Bioanalytical Method Validation for Duloxetine in Plasma/Serum

Duloxetine-d7 Maleate serves as the optimal internal standard for the development and validation of LC-MS/MS methods intended for the quantification of Duloxetine in biological matrices, such as human or animal plasma. Its +7 Da mass shift and high isotopic purity enable the precise correction of matrix effects and ion suppression, which is essential for achieving the low ng/mL sensitivity required for pharmacokinetic studies and therapeutic drug monitoring .

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

In studies investigating the metabolic stability of Duloxetine or its potential to inhibit cytochrome P450 (CYP) enzymes, Duloxetine-d7 Maleate can be used as a stable isotope-labeled tracer. It allows for the differentiation of exogenously added Duloxetine from metabolites generated in situ, facilitating the accurate quantification of metabolic turnover and inhibition constants (Ki) .

Quality Control (QC) Release Testing for Duloxetine Drug Product

For pharmaceutical manufacturers, Duloxetine-d7 Maleate is a key reagent for establishing validated analytical methods used in QC release testing. Its documented purity and traceability to reference standards (e.g., USP) support regulatory compliance for Abbreviated New Drug Applications (ANDAs) and ensure the accurate determination of active pharmaceutical ingredient (API) content and impurity profiles in finished dosage forms [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species

In preclinical studies (e.g., rat, dog), the use of Duloxetine-d7 Maleate as an IS ensures robust and reproducible PK data across study sites and time. This data is critical for the construction of reliable PK/PD models that inform dose selection and regimen design for first-in-human clinical trials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duloxetine-d7 Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.